2-Pentene, 4-chloro-, (2E)-

描述

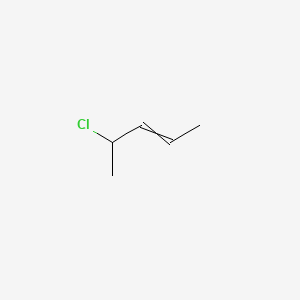

“2-Pentene, 4-chloro-, (2E)-” is an organic compound with the formula C5H9Cl . Its molecule is a linear chain of five carbon atoms, with a double bond between carbons 2 and 3 and a chlorine attached to carbon 4 . The molecular weight is 104.578 Da .

Synthesis Analysis

“2-Pentene, 4-chloro-, (2E)-” can be synthesized from its corresponding alcohol (3-pentene-2-ol) or from 1,3-pentadiene . In the latter case, “2-Pentene, 4-chloro-, (2E)-” can be obtained with a yield of 97% .Molecular Structure Analysis

The molecular structure of “2-Pentene, 4-chloro-, (2E)-” consists of a linear chain of five carbon atoms, with a double bond between carbons 2 and 3 and a chlorine atom attached to carbon 4 . The molecular formula is C5H9Cl .Chemical Reactions Analysis

“2-Pentene, 4-chloro-, (2E)-” readily reacts with stannyl lithium at low temperature to provide respective allyl stannanes . Likewise, allyl silanes can be prepared from “2-Pentene, 4-chloro-, (2E)-” by silylation of the corresponding Grignard reagents with an appropriate chlorosilane .Physical and Chemical Properties Analysis

The molecular weight of “2-Pentene, 4-chloro-, (2E)-” is 104.578 Da . More detailed physical and chemical properties may require additional resources or experimental data for comprehensive analysis.安全和危害

While specific safety and hazard information for “2-Pentene, 4-chloro-, (2E)-” is not available in the current resources, general safety measures for handling similar organic compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

属性

IUPAC Name |

4-chloropent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-3-4-5(2)6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKCIOTUMHPTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015832 | |

| Record name | 4-Chloro-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458-99-7 | |

| Record name | 4-Chloro-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1458-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do the reaction mechanisms for thermal decomposition differ between cis- and trans-4-chloro-2-pentene?

A2: The cis isomer likely decomposes via a six-centre elimination involving a hydrogen atom at the 1-position, suggested by its A factor. [] The trans isomer, with a higher activation energy, likely undergoes a typical four-center elimination, with resonance stabilization of the forming double bond lowering the energy barrier. [] An alternative mechanism involving isomerization of the trans to the cis isomer followed by rapid decomposition is also possible. []

Q2: Can 4-chloro-2-pentene be used to introduce a pentenyl group into aromatic amines?

A3: Yes, 4-chloro-2-pentene serves as an effective reagent for introducing a pentenyl group into aromatic amines. [, ] This can be achieved through two main pathways:

- N-alkenylation: Reacting 4-chloro-2-pentene with aromatic amines in the presence of triethylamine leads to N-(1-methyl-2-butenyl) arylamines. []

- C-alkenylation: Performing the reaction with an excess of the aromatic amine instead of triethylamine results in C-alkenylation. This occurs through initial N-alkenylation followed by a Claisen amino-rearrangement, catalyzed by the HCl generated in situ. []

Q3: What is the regioselectivity of the C-alkenylation reaction with 4-chloro-2-pentene?

A4: While both ortho- and para-substituted products are observed, the reaction generally favors ortho-substitution. [] Factors influencing regioselectivity include the presence and position of substituents on the aromatic amine. []

Q4: Can 4-chloro-2-pentene participate in palladium-catalyzed reactions?

A5: Yes, 4-chloro-2-pentene participates in palladium-catalyzed propargylallylation reactions with activated olefins and allenylstannanes. [] These reactions are highly regioselective, with the propargyl group adding to the carbon bearing the activating group on the olefin and the allyl group adding to the other olefinic carbon. []

Q5: What model compounds have been used to study the reactivity of 4-chloro-2-pentene with triphenylaluminum?

A6: To understand the potential for improving the heat stability of PVC through phenylation, 4-chloro-2-pentene served as a model for in-chain allylic chlorines in reactions with triphenylaluminum. [] This reaction, alongside studies with other model compounds like 3-chloro-1-butene and tert-butyl chloride, provided insights into the reactivity of different chlorine moieties in PVC. []

Q6: Has 4-chloro-2-pentene been utilized in the synthesis of any potentially useful compounds?

A7: Research demonstrates the use of 4-chloro-2-pentene in synthesizing quaternary ammonium salts, some of which exhibit bactericidal activity and potential as inhibitors of hydrogen sulfide corrosion in the petroleum industry. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate](/img/structure/B3241298.png)

![7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate](/img/structure/B3241301.png)

![2H-1-Benzopyran-2-one, 4-methyl-5,7-bis[[(4-methylphenyl)sulfonyl]oxy]-3-(4-methyl-1-piperazinyl)-](/img/structure/B3241339.png)